molecular formula C22H32N4O2 B12765648 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(2-(1-piperidinyl)ethyl)- CAS No. 124312-82-9

1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(2-(1-piperidinyl)ethyl)-

Cat. No.: B12765648
CAS No.: 124312-82-9
M. Wt: 384.5 g/mol
InChI Key: FNOIWYGSKXRSKO-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(2-(1-piperidinyl)ethyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core with various functional groups attached, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(2-(1-piperidinyl)ethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the spiro linkage through cyclization of appropriate precursors.

    Functional Group Modifications: Introduction of phenylethyl and piperidinyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(2-(1-piperidinyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

1,3,8-Triazaspiro(4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:

    Binding to Receptors: Interaction with biological receptors to elicit a response.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro(4.5)decane-2,4-dione: Without the phenylethyl and piperidinyl groups.

    Spiro Compounds: Other compounds with spiro linkages and similar core structures.

Uniqueness

The uniqueness of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(2-(1-piperidinyl)ethyl)- lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties.

Properties

CAS No.

124312-82-9

Molecular Formula

C22H32N4O2

Molecular Weight

384.5 g/mol

IUPAC Name

8-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C22H32N4O2/c27-20-22(23-21(28)26(20)18-17-24-12-5-2-6-13-24)10-15-25(16-11-22)14-9-19-7-3-1-4-8-19/h1,3-4,7-8H,2,5-6,9-18H2,(H,23,28)

InChI Key

FNOIWYGSKXRSKO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C(=O)C3(CCN(CC3)CCC4=CC=CC=C4)NC2=O

Origin of Product

United States

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